4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide
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Overview
Description
4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of the compound 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of c-Met kinase by this compound affects various biochemical pathways. Primarily, it disrupts the signaling pathways that promote cell growth and survival, leading to an anti-tumor effect .
Result of Action
The result of the action of this compound is a significant decrease in the proliferation of cancer cells. It exhibits excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential as an anticancer agent, due to its ability to intercalate DNA and inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: Known for their DNA intercalation activities and potential anticancer properties.
1,2,4-Triazolo[4,3-a]pyrazin-3-one derivatives: Studied for their antioxidant and neuroprotective effects.
Uniqueness
4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide stands out due to its specific structural features, such as the chlorophenyl and thiophen-2-ylmethyl groups, which may confer unique biological activities and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(thiophen-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c21-14-6-8-15(9-7-14)25-10-11-26-17(23-24-19(26)20(25)28)4-1-5-18(27)22-13-16-3-2-12-29-16/h2-3,6-12H,1,4-5,13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRADTYLBBPUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCCC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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